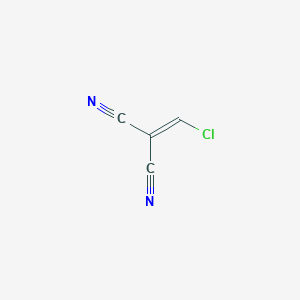

2-(Chloromethylidene)propanedinitrile

Description

Propriétés

IUPAC Name |

2-(chloromethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClN2/c5-1-4(2-6)3-7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWDYPYMGCFQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C#N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503717 | |

| Record name | (Chloromethylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10472-09-0 | |

| Record name | (Chloromethylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Multi-Component and One-Pot Synthesis Approaches Involving Malononitrile Derivatives

Although specific direct syntheses of 2-(chloromethylidene)propanedinitrile are limited, related malononitrile derivatives such as 2-benzylidene malononitriles have been synthesized efficiently via multi-component one-pot reactions. These methods provide insights into potential synthetic strategies applicable to chlorinated analogs.

- One-Pot Knoevenagel Condensation: Combining malononitrile, substituted aromatic aldehydes (including chlorinated ones), and bases such as calcium hydroxide or diethylamine in aqueous or alcoholic media at room temperature or under reflux.

- Catalysts: Organic bases like 2-aminopyridine, DBU, or heterogeneous catalysts such as amino-functionalized silica gel, MgO, and potassium phthalimide-N-oxyl (PoPINO) have been used to enhance reaction rates and yields.

- Reaction Media: Water, methanol, ethanol, or mixed solvents to improve solubility and facilitate green chemistry principles.

- Advantages: High yields, mild conditions, environmentally benign, and straightforward product isolation.

| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Calcium hydroxide | Methanol | Room temperature | Hours | High (>80%) | One-pot synthesis of 2-benzylidene malononitriles |

| Diethylamine | Ethanol | Reflux | Few hours | High | Conventional Knoevenagel condensation |

| 2-Aminopyridine | Ethanol/Water | Room temperature | Short | High | Organocatalyst, green methodology |

| PoPINO | Water | Room temperature | Short | High | Metal-free, eco-friendly catalyst |

These methods highlight the versatility of malononitrile chemistry and provide a framework for synthesizing chlorinated derivatives like this compound by substituting appropriate chlorinated aldehydes.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Chloromethylidene)propanedinitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Addition Reactions: Electrophiles such as aldehydes, ketones, and halogens are used, often in the presence of a catalyst.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

- Substituted malononitriles

- Addition products with electrophiles

- Oxidized or reduced derivatives of the original compound

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1. Synthesis of Heterocycles

- Beta-Lactams : This compound serves as a key intermediate in the synthesis of beta-lactams, which are crucial in antibiotic development. The Staudinger reaction involving 2-(Chloromethylidene)propanedinitrile facilitates the formation of these important pharmaceutical compounds .

- Pyridone Derivatives : It is also used to synthesize multi-ring-fused 2-pyridone-based fluorescent scaffolds, which have applications in organic light-emitting diodes (OLEDs) and sensors .

2. Cross-Coupling Reactions

- This compound is employed in cross-coupling reactions to produce N-vinyl substituted indoles. These compounds are significant in the development of new materials and pharmaceuticals due to their unique electronic properties .

3. Photovoltaic Applications

- The compound has been explored for its role in organic photosensitizers used in dye-sensitized solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for improving solar cell efficiency .

Material Science Applications

1. Fluorescent Dyes

- Recent studies have indicated that derivatives of this compound can be used to create fluorescent dyes with specific absorption and emission characteristics. These dyes are utilized in biological imaging and as indicators in various chemical assays .

2. Sensor Development

- The compound's derivatives have shown potential as sensors for detecting G-quadruplex formation, which is relevant in cancer research and genetic studies. The ability to selectively bind to specific nucleic acid structures allows for the development of sensitive detection methods .

Biological Research Applications

1. Antiviral Agents

- Research has demonstrated that this compound can be modified to create ester prodrugs that exhibit antiviral activity against poxviruses. This application highlights the compound's potential in developing therapeutic agents for viral infections .

2. Toxicological Studies

- Given its reactive nature, the compound is also studied for its toxicological effects. Understanding its interaction with biological systems helps assess safety profiles for potential pharmaceutical applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Synthesis of Beta-Lactams | Successful synthesis using Staudinger reaction | Potential for new antibiotic development |

| Fluorescent Dyes | Development of dyes with specific emission properties | Applications in biological imaging |

| Antiviral Activity | Ester derivatives showed efficacy against poxviruses | New therapeutic avenues for viral infections |

Mécanisme D'action

The mechanism of action of 2-(Chloromethylidene)propanedinitrile involves its reactivity with nucleophiles and electrophiles. The chloromethylidene group acts as a reactive site, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -CN) reduce melting points compared to bulky aryl groups .

- Polar substituents (e.g., -NO₂, -OH) significantly enhance solubility in polar solvents .

Spectral and Structural Characteristics

- NMR Spectroscopy :

- Crystallography :

- 2-Benzylidenepropanedinitrile adopts a triclinic crystal system (space group P1), with bond angles near 105°–108° for the nitrile groups .

Activité Biologique

2-(Chloromethylidene)propanedinitrile, also known by its CAS number 16617-46-2, is a compound that has garnered interest in various fields of biological research. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄ClN₂ |

| Molecular Weight | 116.54 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 476.4 °C |

| Melting Point | 172-174 °C |

| Flash Point | 241.9 °C |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro experiments have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study published in Bioorganic and Medicinal Chemistry Letters demonstrated that derivatives of this compound possess cytotoxic effects against medullary thyroid cancer cells .

Mechanism of Action:

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. This is mediated through the activation of caspase pathways and the modulation of cell cycle regulators .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects. Research has shown that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies

- Study on Anticancer Activity:

- Study on Antimicrobial Effects:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the chloromethylidene group and variations in the nitrile functional groups have been explored to enhance biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Alteration of nitrile substituents | Enhanced selectivity towards specific cancer types |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of 2-(Chloromethylidene)propanedinitrile?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Use SHELX-97 for structure solution and refinement, ensuring high-resolution data (≤ 1.0 Å) to resolve potential disorder in the chloromethylidene group .

- Spectroscopic Techniques :

- FT-IR to confirm nitrile (C≡N) stretches (~2200 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹).

- NMR : ¹³C NMR detects nitrile carbons (~115 ppm) and sp² carbons in the chloromethylidene group (~140 ppm).

- ORTEP-3 can visualize refined structures and generate publication-quality thermal ellipsoid diagrams .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification due to potential cyanide release .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤ 4°C to prevent hydrolysis.

- Emergency Measures : For skin contact, wash with 5% sodium thiosulfate; for inhalation, administer 100% oxygen and monitor for cyanide toxicity .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Knoevenagel Condensation : React malononitrile with chlorinated aldehydes under microwave irradiation (60–80°C, 30 min) in ethanol, achieving ~85% yield. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).

- Purification : Recrystallize from ethanol via slow evaporation to obtain single crystals suitable for SCXRD .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound be resolved during refinement?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–0.9 Å) to enhance resolution.

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned data. For disorder, split the chloromethylidene group into two positions with occupancy refinement .

- Validation : Check R-factor convergence (< 5% discrepancy) and ADDSYM/PLATON for missed symmetry .

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to predict electrophilic reactivity (nitrile groups act as electron-withdrawing moieties) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study stability.

- QSPR Models : Corrate experimental dipole moments (µ) with Hammett σ constants to predict substituent effects .

Q. How can contradictions between experimental and computational data (e.g., bond lengths or reaction pathways) be systematically analyzed?

- Methodological Answer :

- Statistical Thermodynamics : Compare DFT-calculated bond lengths (e.g., C-Cl: 1.72 Å) with SCXRD data. Use χ² tests to identify outliers (p < 0.05).

- Reaction Pathway Validation : Perform intrinsic reaction coordinate (IRC) calculations to confirm transition states in proposed mechanisms (e.g., nucleophilic substitution at the chloromethylidene group) .

Q. What strategies are recommended for elucidating the reaction mechanisms of this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation (λ = 300–400 nm for nitrile intermediates).

- Isotopic Labeling : Substitute ¹⁴N with ¹⁵N in nitrile groups to track bonding changes via 2D ¹⁵N-¹H HSQC NMR.

- DFT-Based NCI Analysis : Map non-covalent interactions (e.g., π-stacking with aryl partners) to explain regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.